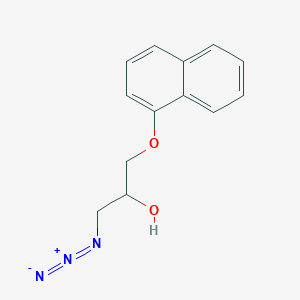
rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an azido group and a naphthalenyloxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- typically involves the reaction of 2-bromo-1-propanol with 1-naphthol under basic conditions to form the naphthalenyloxy intermediate. This intermediate is then reacted with sodium azide to introduce the azido group . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with solvents like water or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted propanol derivatives with various functional groups replacing the azido group.
Reduction Reactions: The primary product is the corresponding amine.
Cycloaddition Reactions: The major product is a triazole derivative.
Aplicaciones Científicas De Investigación
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(1-naphthalenyloxy)-2-propanol: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: Contains a chloro group instead of an azido group, leading to different reactivity and applications.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: A tertiary amine derivative with different chemical properties and uses.
Uniqueness
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and other applications where the formation of stable triazole rings is desired.
Propiedades
IUPAC Name |
1-azido-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYVTMHROMKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444081 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-64-5 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














